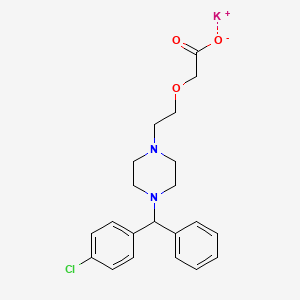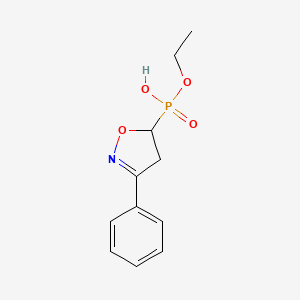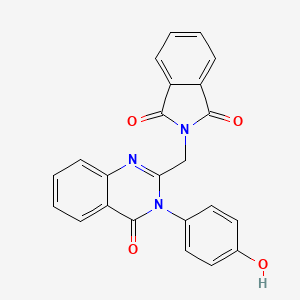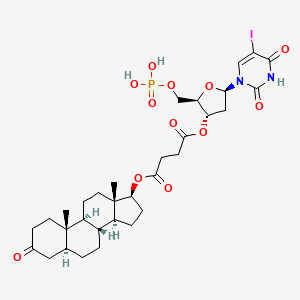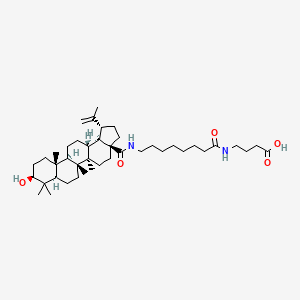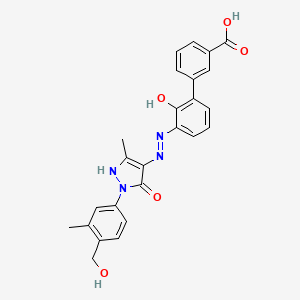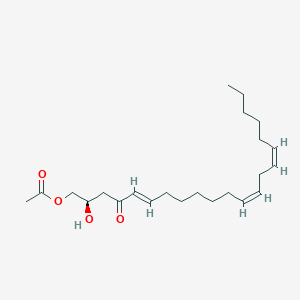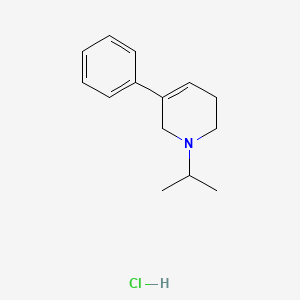
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydro structure and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride, often involves the use of magnetically recoverable catalysts. These catalysts can be separated from the reaction medium using an external magnet, making the process more efficient . The core–shell structure of Fe3O4@KCC-1-npr-NH2 has been employed in the synthesis of tetrahydro di-pyrazolopyridines .
Industrial Production Methods
Industrial production methods for pyridine derivatives typically involve large-scale chemical reactions using robust catalysts and optimized reaction conditions. The use of magnetic nanoparticles as catalysts has been explored for their high surface area and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce fully saturated piperidine derivatives.
Applications De Recherche Scientifique
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): Known for its neurotoxic effects and used in research related to Parkinson’s disease.
1,2,3,6-Tetrahydropyridine: A simpler derivative of pyridine with similar structural features.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydro structure with a phenyl group makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
109904-46-3 |
|---|---|
Formule moléculaire |
C14H20ClN |
Poids moléculaire |
237.77 g/mol |
Nom IUPAC |
5-phenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-12(2)15-10-6-9-14(11-15)13-7-4-3-5-8-13;/h3-5,7-9,12H,6,10-11H2,1-2H3;1H |
Clé InChI |
JRSYYSWPGBBNOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC=C(C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




